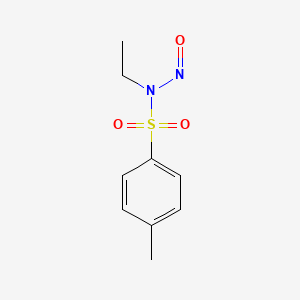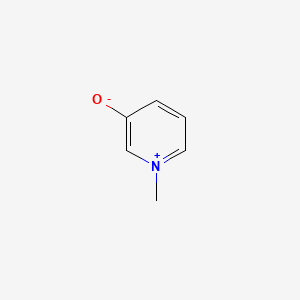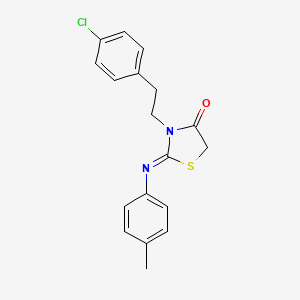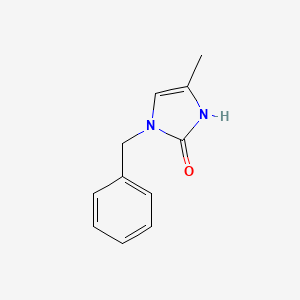
1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound features a benzyl group attached to the nitrogen atom and a methyl group at the fourth position of the imidazole ring, making it a unique and versatile molecule in both synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one can be synthesized through several methods. One common approach involves the condensation of benzylamine with methyl isocyanate under controlled conditions. Another method includes the cyclization of N-benzyl-N-methylurea in the presence of a strong acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as imidazolidines.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are typically employed.
Major Products: The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and imidazolidines, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-Benzyl-2-methyl-1H-imidazole: Similar structure but lacks the carbonyl group at the second position.
4-Methyl-1H-imidazole: Lacks the benzyl group and has a simpler structure.
1-Benzyl-1H-imidazole: Similar but without the methyl group at the fourth position.
Uniqueness: 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
33542-53-9 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-benzyl-5-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C11H12N2O/c1-9-7-13(11(14)12-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,14) |
InChI Key |
CFMLNEMAKRUZHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
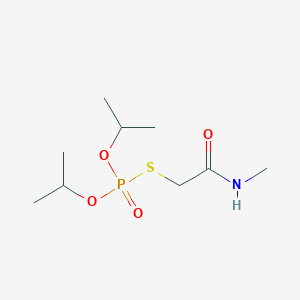
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
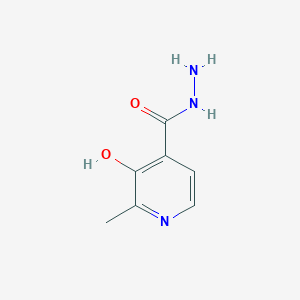

![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
